4-Amino-6-bromothiochroman 1,1-dioxide

Description

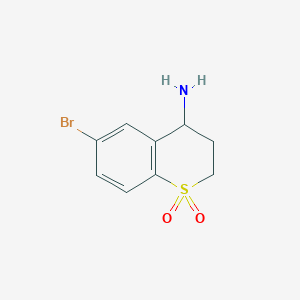

Structure

2D Structure

Properties

IUPAC Name |

6-bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5,8H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUYFPJSIRWYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=C(C1N)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655896 | |

| Record name | 4-Amino-6-bromo-3,4-dihydro-1-benzothiopyran-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916420-34-3 | |

| Record name | 2H-1-Benzothiopyran-4-amine, 6-bromo-3,4-dihydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-6-bromo-3,4-dihydro-1-benzothiopyran-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-bromothiochroman 1,1-dioxide typically involves the bromination of thiochroman followed by amination. One common method includes the following steps:

Bromination: Thiochroman is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to introduce a bromine atom at the 6-position.

Amination: The brominated thiochroman is then treated with ammonia or an amine under appropriate conditions to introduce the amino group at the 4-position.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-bromothiochroman 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dehalogenated products or other substituted derivatives.

Substitution: Hydroxylated or alkylated thiochroman derivatives.

Scientific Research Applications

4-Amino-6-bromothiochroman 1,1-dioxide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Amino-6-bromothiochroman 1,1-dioxide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-amino-6-bromothiochroman 1,1-dioxide with its closest analogs:

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|---|

| This compound HCl | 1172986-17-2 | C₉H₁₁BrClNO₂S | Amino, bromo, sulfone, hydrochloride | 312.61 | Research compound; high stability |

| 6-Bromo-thiochroman-4-one 1,1-dioxide | 112819-26-8 | C₉H₇BrO₃S | Ketone, bromo, sulfone | 275.12 | Irritant (R36/37/38); synthetic intermediate |

| 3-Aminotetrahydrothiophene 1,1-dioxide HCl | 51642-03-6 | C₃H₈ClNO₂S | Amino, sulfone, hydrochloride | 157.63 | Smaller ring; potential sulfonamide precursor |

| Methyl 6-bromo-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide | N/A | C₁₇H₁₄BrNO₅S | Methoxy, ester, bromo, sulfone | 424.27 | Extended aromatic system; drug design studies |

Notes:

- This compound distinguishes itself with a primary amino group at position 4, enabling nucleophilic reactions (e.g., acylation, alkylation) .

- 6-Bromo-thiochroman-4-one 1,1-dioxide replaces the amino group with a ketone, reducing basicity but increasing electrophilicity at the carbonyl carbon .

Reactivity and Stability

- Amino Group Reactivity: The amino group in this compound facilitates reactions with acylating agents, forming sulfonamides or β-sulfonyl peptides, as seen in related N-acylated thiazetidine derivatives .

- Sulfone Stability : The sulfone group enhances oxidation resistance compared to sulfides but remains susceptible to hydrolysis under acidic/basic conditions, a trait shared with 6-bromo-thiochroman-4-one 1,1-dioxide .

- Bromine Substituent : The bromine atom at position 6 enables cross-coupling reactions (e.g., Suzuki-Miyaura), similar to brominated benzothiazine derivatives .

Key Research Findings

Hydrochloride Salt Advantages: The hydrochloride form of this compound improves solubility in polar solvents (e.g., DMSO, water), critical for in vitro studies .

Comparative Reactivity: N-Acylation of amino-sulfone compounds proceeds more efficiently than N-alkylation, as demonstrated in thiazetidine derivatives .

Structural Modifications : Expanding the thiochroman core to a benzothiepine system (e.g., 1,4-benzothiepine 1,1-dioxides) can enhance metabolic stability and binding affinity in drug candidates .

Biological Activity

4-Amino-6-bromothiochroman 1,1-dioxide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound possesses a thiochroman core with an amino group at the 4-position and a bromine atom at the 6-position. Its molecular formula is with a molar mass of approximately 276.15 g/mol. The compound is characterized by its solid, off-white appearance and has a predicted density of 1.657 g/cm³ and a boiling point of about 415.6 °C.

Synthesis

The synthesis of this compound typically involves multi-step reactions that can be tailored for specific modifications. The general synthetic route includes:

- Formation of Thiochroman Core : Starting from appropriate precursors, the thiochroman structure is established.

- Bromination : Bromine is introduced at the 6-position using brominating agents.

- Amine Functionalization : An amino group is added at the 4-position through nucleophilic substitution reactions.

These methods highlight the compound's synthetic accessibility for further research and application in medicinal chemistry.

Antimicrobial and Antiparasitic Effects

Research indicates that derivatives of thiochroman compounds, including this compound, exhibit significant antimicrobial and antiparasitic activities. A study focusing on thiochromen-4-one derivatives demonstrated their effectiveness against tropical diseases such as malaria and leishmaniasis, with some compounds showing an EC50 below 10 μM . The mechanism of action involves increasing reactive oxygen species (ROS) levels in parasites, leading to cell death due to metabolic disruption.

Cytotoxicity Studies

Cytotoxicity assessments have been performed using human monocytes (U-937) to evaluate the compound's safety profile. The MTT assay was employed to determine cell viability after treatment with varying concentrations of the compound (200 μg/mL to 3.125 μg/mL). Results indicated that certain concentrations resulted in significant cytotoxic effects compared to control groups treated with standard drugs like amphotericin B .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiochroman derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Thiochroman | Basic structure without substitutions | Found in natural products |

| 6-Bromo-3,4-dihydrothiochromene | Similar bromination but lacks amino functionality | Less polar than the target compound |

| Benzothiophene derivatives | Contains sulfur in a fused ring system | Varied biological activities |

| Thiazole derivatives | Contains nitrogen and sulfur in a five-membered ring | Often exhibits distinct antimicrobial properties |

The unique combination of bromine and amino groups on the thiochroman scaffold may confer distinctive properties not found in other similar compounds, enhancing its potential as a therapeutic agent.

Case Studies

Several studies have highlighted the efficacy of thiochroman derivatives against various pathogens:

- Leishmaniasis Treatment : A derivative exhibited selective toxicity towards Leishmania panamensis with a selectivity index of 153 over U-937 monocytes .

- Malaria Inhibition : Compounds based on the thiochromen core were shown to disrupt critical metabolic pathways in malaria parasites, leading to increased ROS levels and subsequent parasite death.

Q & A

Q. Table 1: Synthetic Approaches

| Step | Reagents/Conditions | Challenges | Reference |

|---|---|---|---|

| Bromination | NBS (in CCl₄, light) | Selectivity for position 6 | |

| Amination | NH₃, Pd(OAc)₂, Xantphos (100°C, 24h) | Protecting group removal required |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ (theoretical m/z 291.0 for C₉H₉BrNO₂S) .

- IR Spectroscopy : Detect sulfone (S=O) stretches at 1150–1300 cm⁻¹ and N-H bends (amine) at 1600–1650 cm⁻¹ .

Advanced: How does the sulfone group influence the reactivity of the bromo and amino substituents?

Methodological Answer:

The sulfone group (electron-withdrawing) activates the aromatic ring toward nucleophilic substitution but deactivates it toward electrophilic reactions. For example:

- Bromine Reactivity : The bromo group at position 6 can undergo Suzuki coupling or displacement with amines, facilitated by the sulfone’s electron-deficient environment .

- Amino Group Stability : The amino group at position 4 may require protection (e.g., Boc) during synthesis to prevent oxidation by the sulfone .

Contradiction Note : reports failed bromination of thiochroman-4-one 1,1-dioxides with PBr₃, suggesting alternative pathways (e.g., radical bromination) may be needed .

Advanced: How to resolve contradictions in reported yields for bromination/amination steps?

Methodological Approach:

- Variable Control : Replicate conditions from conflicting studies (e.g., solvent polarity, catalyst loading) .

- Purity Assessment : Use HPLC or TLC to verify starting material purity, as trace moisture or impurities can deactivate catalysts.

- Mechanistic Probes : Conduct kinetic isotope effects or DFT calculations to identify rate-determining steps .

Example : If bromination yields vary (30–70%), test additives like DMF (to stabilize intermediates) or alternative bromine sources (e.g., CuBr₂) .

Advanced: How to design experiments to evaluate biological activity (e.g., antifungal)?

Methodological Answer:

- In Vitro Assays :

- Antifungal Screening : Use microdilution assays (CLSI M38) against Candida spp., comparing MIC values to known inhibitors like fluconazole .

- Enzyme Inhibition : Test inhibition of cytochrome P450 or sulfotransferases, as sulfone derivatives often target redox-active enzymes .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 6-Cl or 4-NHCH₃) to probe functional group contributions .

Safety: What precautions are required when handling this compound?

Q. Guidance :

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to avoid skin/eye irritation (Risk Code 36/37/38) .

- Ventilation : Use fume hoods due to potential HBr release during reactions .

- First Aid : Immediate rinsing with water for eye/skin contact (Safety Code S26/S37/39) .

Advanced: How to utilize this compound in heterocyclic synthesis?

Methodological Answer:

Q. Example Protocol :

React this compound with benzaldehyde under acidic conditions to form a Schiff base.

Catalyze cyclization with Pd(OAc)₂ to yield tricyclic sulfones .

Advanced: How to analyze conflicting data on sulfone-directed regioselectivity?

Q. Resolution Strategy :

- Computational Modeling : Use Gaussian or ORCA to calculate Fukui indices, identifying electron-rich sites prone to substitution .

- Isotopic Labeling : Introduce ¹³C at position 4 to track bond formation via NMR .

Contradiction Example : shows bromine adds to α-sulfones but not β-sulfones; apply this logic to confirm regioselectivity in the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.